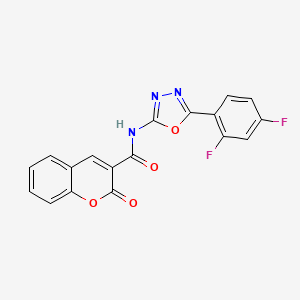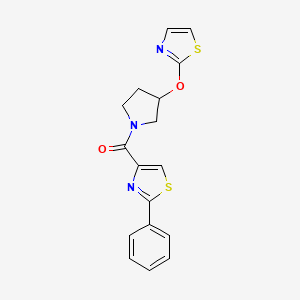
(2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It’s part of a class of compounds known as alkylaminophenols , which have been used frequently in cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, UV, NMR, and UV-Vis spectrometry . These techniques can provide information about the compound’s electronic and structural properties, including bond lengths, dihedral and bond angles, HOMO and LUMO energies, and more .科学的研究の応用
Synthesis and Characterization
Compounds similar to (2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone have been synthesized and characterized through various spectroscopic techniques. The synthesis involves the use of Density Functional Theory (DFT) calculations to understand the structural properties and vibrational spectra, which aids in the interpretation of their molecular structure and stability. These studies often focus on novel synthetic routes and the optimization of conditions for obtaining these compounds with high purity and yield. For example, Shahana and Yardily (2020) discussed the synthesis, spectral characterization, DFT, and docking studies of related thiazolyl and thiophene compounds, highlighting the importance of structural optimization and analysis for understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Biological Screening and Potential Applications
The synthesized compounds have been screened for various biological activities, including antimicrobial and antitumor effects. Organotin(IV) complexes derived from similar compounds have shown promising antibacterial activities against a range of pathogens, suggesting potential applications as drugs (Singh, Singh, & Bhanuka, 2016). Additionally, novel derivatives have been evaluated for their antimicrobial activity, with some showing comparable activity to standard drugs, indicating their potential in therapeutic applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Docking Studies
Molecular docking studies are carried out to predict the interaction between these compounds and biological targets, providing insights into their mechanism of action. These studies help in understanding how modifications in the molecular structure can influence biological activity, aiding the design of more effective compounds with specific biological properties. Shahana and Yardily's work includes molecular docking to explore the antibacterial properties of synthesized compounds, contributing to the understanding of their potential as antibacterial agents (Shahana & Yardily, 2020).
特性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-16(14-11-24-15(19-14)12-4-2-1-3-5-12)20-8-6-13(10-20)22-17-18-7-9-23-17/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQDAJPXCBQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)
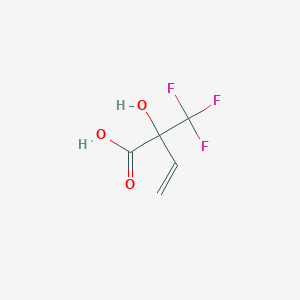
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2867980.png)

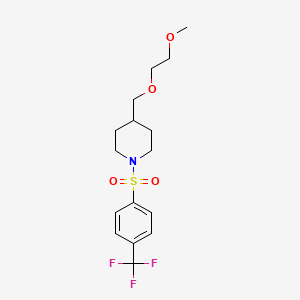
![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)
![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)
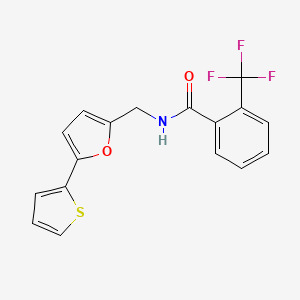
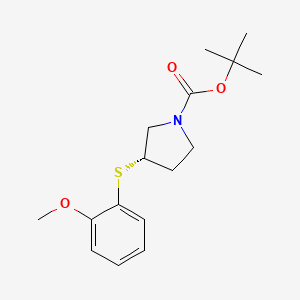

![N-(2-ethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2867988.png)

